molecular formula C17H15N3O2S B2541163 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide CAS No. 879160-89-1

2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2541163
CAS No.: 879160-89-1
M. Wt: 325.39
InChI Key: AFWAXJRBAGQMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound designed as a molecular hybrid for advanced chemical and pharmacological research. It integrates a phenoxyacetamide backbone with two privileged heterocyclic systems: a 4-pyridin-4-yl-substituted 1,3-thiazole and a 2-methylphenoxy moiety. The thiazole ring is a prominent scaffold in medicinal chemistry, known for its presence in various bioactive molecules and approved drugs . The pyridine ring is a fundamental structural unit in numerous natural products and therapeutics, contributing to a wide spectrum of biological activities, including reported antitumor properties . Such pyridine-thiazole hybrids have garnered significant research interest as potent anticancer agents, with some derivatives demonstrating promising activity against specific cell lines, such as breast cancer (MCF-7) and liver carcinoma (HepG2) . The acetamide spacer group in the structure is a common feature in drug design, often contributing to favorable hydrogen-bonding interactions with biological targets and influencing the compound's overall conformation . This molecular architecture makes 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide a valuable chemical tool for researchers investigating new therapeutic agents, particularly in oncology and enzyme inhibition studies. It is offered as a high-purity compound to support hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) explorations. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-4-2-3-5-15(12)22-10-16(21)20-17-19-14(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWAXJRBAGQMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330310
Record name 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879160-89-1
Record name 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with α-haloketone under basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with 2-methylphenoxyacetic acid or its derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Analogues of 2-(2-Methylphenoxy)-N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)acetamide

Compound Name Thiazole Substituent (Position 4) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(2-Methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Phenyl 2-Methylphenoxy C₁₈H₁₆N₂O₂S 324.40 Phenyl group reduces polarity vs. pyridinyl; lower solubility predicted
2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (PDB: 4KK) Pyridin-4-yl 3-Methoxyphenyl C₁₇H₁₅N₃O₂S 325.39 Methoxy group enhances electron density; studied in crystallographic models
SirReal2 5-(Naphthalen-1-ylmethyl) 4,6-Dimethylpyrimidin-2-ylsulfanyl C₂₂H₂₀N₄OS₂ 420.55 SIRT2 inhibitor; bulkier substituents increase steric hindrance
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (Compound 15) 4-Chloro-3-methylphenyl Acetamide (unsubstituted) C₁₂H₁₁ClN₂OS 266.75 Chlorine and methyl groups enhance lipophilicity; kinase activator
6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) 4-Hydroxy-3-methoxyphenyl Acetamide (unsubstituted) C₁₂H₁₂N₂O₃S 264.30 Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM)

Thiazole 4-Position Modifications

  • Pyridinyl vs.
  • Halogenated Aryl Groups : Chlorine or fluorine substituents (e.g., Compound 15 ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Acetamide Side Chain Variations

  • Phenoxy vs. Methoxyphenyl: The 2-methylphenoxy group in the target compound is less polar than the 3-methoxyphenyl group in PDB 4KK , suggesting differences in metabolic stability and bioavailability.
  • Sulfanyl and Pyrimidinyl Groups : SirReal2’s sulfanyl-pyrimidine substituent contributes to its role as a SIRT2 inhibitor, highlighting how bulkier groups can modulate enzyme selectivity .

Biological Activity

The compound 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. Thiazole compounds are known for their diverse pharmacological properties, making them attractive candidates for drug development.

Chemical Structure and Properties

The molecular formula of 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide is C15H16N3O2SC_{15}H_{16}N_{3}O_{2}S, with a molecular weight of approximately 300.37 g/mol. The compound features a thiazole ring, a pyridine moiety, and a methylphenoxy group, which contribute to its biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial strains. For instance, studies have shown that related thiazole compounds possess Minimum Inhibitory Concentrations (MIC) in the range of 31.25 µg/mL against Gram-positive bacteria . The presence of electron-donating groups on the phenyl ring enhances this activity.

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. In vitro studies have demonstrated that certain thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with IC50 values less than 1 µg/mL have shown promising results against human cancer cell lines such as A-431 and Jurkat cells . The structure-activity relationship (SAR) analysis suggests that substituents on the thiazole and phenyl rings significantly influence anticancer efficacy.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds with aminomethyl substitutions have demonstrated higher anti-inflammatory activity compared to standard drugs like diclofenac sodium . This suggests that modifications to the thiazole structure can enhance therapeutic outcomes in inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50/MIC ValuesReference
AntimicrobialThiazole DerivativeMIC = 31.25 µg/mL
AnticancerCompound with Thiazole RingIC50 < 1 µg/mL
Anti-inflammatoryAminomethyl DerivativeHigher than Diclofenac

Q & A

Q. Q1. What are the standard synthetic routes for 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions .
  • Step 2: Coupling of the thiazole intermediate with 2-methylphenoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Characterization: Intermediates are validated via 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and thiazole moieties) and HRMS (exact mass: ~353.12 g/mol for C18H16N3O2S). Purity is confirmed by HPLC (>95%) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Key signals include:
    • Thiazole C-2 proton at δ 7.8–8.0 ppm (coupling with pyridinyl protons).
    • Acetamide carbonyl carbon at δ 170–172 ppm in 13C NMR .
  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1680 cm⁻¹) and C-N (1250–1300 cm⁻¹) .
  • X-ray Crystallography: Used to resolve ambiguities in stereochemistry, as seen in analogous compounds (e.g., C–H···O interactions in the crystal lattice) .

Q. Q3. How is preliminary bioactivity screening conducted for this compound?

Methodological Answer:

  • In vitro assays:
    • Kinase inhibition: Tested against EGFR or VEGFR2 at 10 μM concentration, with IC50 calculated via fluorescence polarization .
    • Antimicrobial activity: Evaluated using MIC assays against S. aureus and E. coli (typical range: 8–64 μg/mL) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. Q4. How can synthetic yields be optimized for the thiazole-acetamide core under varying conditions?

Methodological Answer:

  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency (~70% yield) vs. THF (~45%) .
  • Catalyst screening: Pd/C or CuI enhances coupling reactions, reducing side products (e.g., amide hydrolysis).
  • Reaction monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane) or in-situ FTIR to track intermediate formation .

Q. Q5. How do contradictory bioactivity results across studies arise, and how can they be resolved?

Methodological Answer: Contradictions may stem from:

  • Assay variability: Differences in cell lines (e.g., HepG2 vs. A549) or ATP concentrations in kinase assays.
  • Solution: Replicate studies under standardized protocols (e.g., CLIA guidelines) and validate via orthogonal assays (SPR vs. ELISA) .
  • Structural analogs: Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-bromophenyl substitutions) to identify pharmacophore specificity .

Q. Q6. What computational strategies predict target binding modes and SAR for this compound?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Key residues: Lys721 (H-bond with acetamide carbonyl) and Thr830 (π-stacking with thiazole) .
  • QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC50 trends .
  • MD simulations: Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable poses) .

Q. Q7. How can metabolic stability and toxicity risks be evaluated preclinically?

Methodological Answer:

  • Microsomal stability: Incubate with rat liver microsomes (RLM); calculate t1/2 using LC-MS/MS.
  • CYP inhibition: Screen against CYP3A4/2D6 isoforms (IC50 > 10 μM desired) .
  • In silico toxicity: Use ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thiazole sulfurs) .

Q. Q8. What strategies improve selectivity over off-target kinases?

Methodological Answer:

  • Selectivity profiling: Use KinomeScan® to assess inhibition of 468 kinases at 1 μM.
  • Structural modifications:
    • Introduce bulky substituents (e.g., 4-methylphenoxy) to reduce ATP-pocket accessibility.
    • Replace pyridine with pyrimidine to alter H-bond networks .
  • Covalent inhibitors: Incorporate acrylamide warheads for irreversible binding to non-conserved cysteines (e.g., Cys773 in EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.